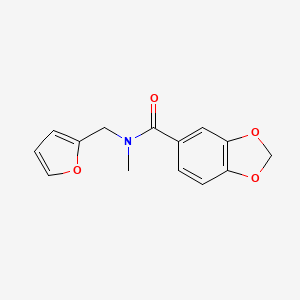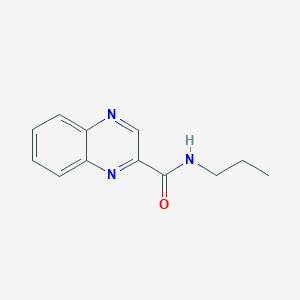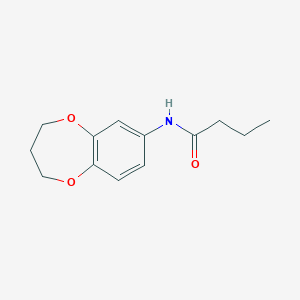![molecular formula C16H20N2O2 B7475622 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as PCPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress and inflammation, and the inhibition of tumor growth and proliferation. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the use of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone as a potential drug candidate for the treatment of various neurological, psychiatric, and oncological disorders should be further explored.
Métodos De Síntesis
The synthesis of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The resulting product is then treated with ethanone to obtain 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress. In psychiatry, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential use in treating depression, anxiety, and other mood disorders. In oncology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have anti-tumor properties, which can help inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(7-8-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJRDTZACHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)


![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)




![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
